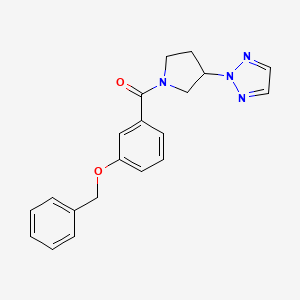
(3-(2H-1,2,3-三唑-2-基)吡咯啉-1-基)(3-(苄氧基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone is a complex organic molecule. It has a molecular formula of C15H18N4OS . The molecule consists of a pyrrolidinyl group linked to a phenyl group via a methanone bridge. The phenyl group is substituted with a benzyloxy group, and the pyrrolidinyl group is substituted with a 2H-1,2,3-triazol-2-yl group .
Synthesis Analysis
The synthesis of similar triazole compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction . This reaction is highly selective and efficient, making it a popular choice for the synthesis of triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. The 2H-1,2,3-triazol-2-yl group is a five-membered ring containing two nitrogen atoms and one nitrogen in the 2-position . The pyrrolidin-1-yl group is a five-membered ring containing one nitrogen atom . The phenyl group is a six-membered aromatic ring, and the benzyloxy group is a benzyl group attached to an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the triazole and pyrrolidine rings, as well as the benzyloxy and methanone groups. The triazole ring can participate in various reactions such as N-arylation . The pyrrolidine ring can undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 302.4 g/mol . The compound has a topological polar surface area of 76.3 Ų, indicating its polarity . It has a complexity of 343, suggesting a relatively complex structure .科学研究应用
Anticancer Research
2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole: has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Triazole derivatives are known for their anticancer properties, and this compound could be explored for its efficacy against various cancer cell lines .
Antifungal Activity
This compound has been evaluated for its antifungal properties. Triazole derivatives are commonly used in antifungal treatments, and the unique structure of this compound may offer enhanced activity against resistant fungal strains . Research in this area focuses on determining the minimum inhibitory concentrations (MICs) and understanding the mechanism of action.
Antibacterial Applications
The antibacterial potential of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is another area of interest. Triazole compounds have been studied for their ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes. This compound could be tested against various bacterial pathogens to assess its effectiveness .
Enzyme Inhibition Studies
This compound can be used in enzyme inhibition studies, particularly targeting enzymes that play crucial roles in metabolic pathways. By inhibiting these enzymes, the compound could help in understanding disease mechanisms and developing new therapeutic strategies .
Drug Delivery Systems
The unique chemical structure of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole makes it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents . Research in this field focuses on developing novel drug delivery mechanisms using this compound.
Neuroprotective Agents
Research has indicated that triazole derivatives may have neuroprotective properties. This compound could be explored for its potential to protect neurons from oxidative stress and other neurotoxic conditions. Studies would involve in vitro and in vivo models to assess its efficacy in neuroprotection .
Anti-inflammatory Research
The anti-inflammatory properties of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole are another promising area of research. Triazole derivatives have been shown to inhibit inflammatory pathways, and this compound could be tested for its ability to reduce inflammation in various models .
Photodynamic Therapy
This compound could be investigated for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The triazole moiety can be modified to enhance its photophysical properties, making it a potential candidate for PDT applications .
These applications highlight the versatility and potential of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole in various fields of scientific research. Each area offers unique opportunities for further exploration and development.
未来方向
The future directions for research on this compound could involve further exploration of its biological activities. Given the known antifungal activity of triazole derivatives , this compound could be investigated for potential antifungal applications. Additionally, the compound’s potential to inhibit metabolic enzymes suggests that it could be explored as a therapeutic agent for various diseases.
属性
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(23-12-9-18(14-23)24-21-10-11-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10-11,13,18H,9,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWBLFKORODAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

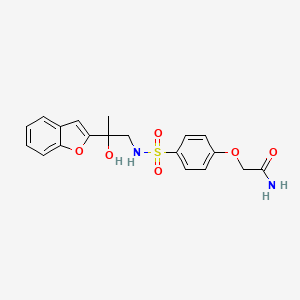
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)
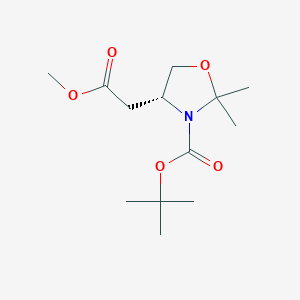

![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)
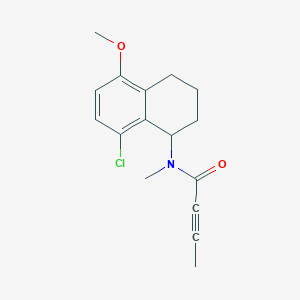


![3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2673639.png)
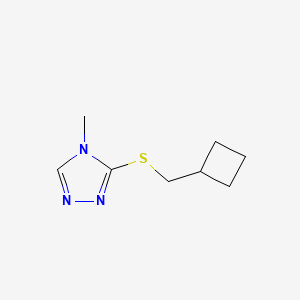
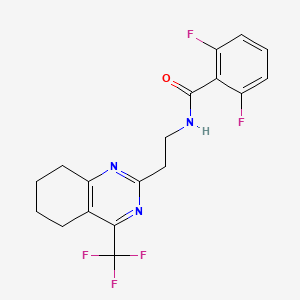
![2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2673642.png)
